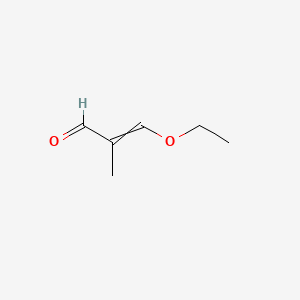

3-Ethoxy-2-methylacrolein

Description

Contextualization of α,β-Unsaturated Carbonyl Compounds in Chemical Synthesis

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural arrangement results in a unique electronic distribution, rendering the molecule susceptible to a variety of chemical transformations. The conjugated system allows for 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon, making them versatile intermediates in the construction of complex molecular architectures. Their ability to participate in a wide range of reactions, including Michael additions, Diels-Alder cycloadditions, and various condensation reactions, has solidified their importance as fundamental building blocks in synthetic organic chemistry. scielo.br

Enol ethers, a related class of compounds, are alkenes possessing an alkoxy substituent. wikipedia.org Their electron-rich nature, stemming from electron donation from the heteroatom via π-bonding, imparts distinct reactivity. wikipedia.org They are susceptible to attack by electrophiles and participate in inverse-demand Diels-Alder reactions. wikipedia.org The reactivity of enol ethers is significantly influenced by substituents alpha to the oxygen atom. wikipedia.org

Historical Development and Significance of 3-Ethoxy-2-methylacrolein in Organic Chemistry Research

This compound, also known as 3-ethoxy-2-methylpropenal, is an α,β-unsaturated aldehyde that has emerged as a valuable reagent in organic synthesis. Its structure features an ethoxy group and a conjugated aldehyde system, which together confer a diverse range of reactivity.

One of the common methods for synthesizing this compound involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane (B48018) with an acid catalyst in the presence of water. Another approach involves the Vilsmeier-Haack reaction, which is a method for the formylation of electron-rich arenes. organic-chemistry.orgthieme.de

The significance of this compound in organic chemistry research stems from its utility as a versatile building block. It serves as a precursor in the synthesis of a variety of heterocyclic compounds, including pyrroles and pyridines. For instance, it can undergo cyclization reactions with enamino malonates to form pyrrole (B145914) derivatives. Furthermore, it is used in the synthesis of 2,3,5-trimethylpyridine (B1346980). researchgate.netshd-pub.org.rs The compound has also been employed in the synthesis of bioactive molecules, such as intermediates for antibacterial agents. For example, it has been utilized in the generation of thiotetromycin (B14412991) and its analogues, which are known for their antimicrobial properties.

The reactivity of this compound is a key aspect of its utility. The conjugated α,β-unsaturated aldehyde system enables it to participate in cycloaddition reactions and nucleophilic attacks at the β-carbon. The ethoxy group provides greater steric hindrance and electron-donating effects compared to a methoxy (B1213986) group, which can influence reaction rates and regioselectivity.

Research Gaps and Future Directions in this compound Chemistry

While this compound has proven to be a useful synthetic intermediate, there remain areas for further exploration. One potential research direction is the development of new, more efficient, and environmentally benign synthetic methods for its preparation. Exploring its application in the synthesis of a wider range of complex natural products and medicinally relevant compounds is another promising avenue.

Further investigation into the mechanistic details of its various reactions, particularly cycloadditions and heterocyclic syntheses, could lead to the development of more selective and higher-yielding transformations. The use of isotopic labeling, for instance, could provide deeper insights into reaction mechanisms. Additionally, exploring its potential in asymmetric synthesis, perhaps through the use of chiral catalysts, could significantly expand its synthetic utility. The development of novel catalytic systems for reactions involving this compound could also unlock new synthetic possibilities.

The following data tables provide a summary of the key chemical and physical properties of this compound and a list of related compounds mentioned in this article.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol sigmaaldrich.com |

| CAS Number | 42588-57-8 |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 78-81 °C/14 mmHg sigmaaldrich.com |

| Density | 0.96 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4792 sigmaaldrich.com |

| InChI | 1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3 sigmaaldrich.com |

| InChIKey | KDOAHVPFGIYCEU-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CCOC=C(C)C=O sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAHVPFGIYCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309547 | |

| Record name | 3-Ethoxy-2-methyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42588-57-8 | |

| Record name | 3-Ethoxy-2-methyl-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42588-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 2 Methylacrolein

Established Preparative Routes

The formation of 3-ethoxy-2-methylacrolein can be approached through distinct chemical transformations, each with its own set of reagents and conditions.

Base-Catalyzed Condensation Pathways (e.g., with α-cyanothioacetamide)

Base-catalyzed condensation reactions represent a versatile strategy for the formation of carbon-carbon bonds. In the context of synthesizing substituted acroleins, this approach often involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. While direct synthesis of this compound using α-cyanothioacetamide is not extensively documented in readily available literature, the principles of such reactions are well-established. Typically, a base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a condensation product. The strength of the base is a critical parameter in these reactions, as it must be sufficient to generate the enolate of the active methylene compound without promoting undesirable side reactions. researchgate.net

Thioamides, such as α-cyanothioacetamide, are recognized for their utility as pronucleophiles in direct catalytic asymmetric aldol (B89426) reactions, particularly in cooperative catalysis systems involving a soft Lewis acid and a hard Brønsted base. nih.gov The soft Lewis basicity of thioamides allows for chemoselective enolization in the presence of enolizable aldehydes, which helps to prevent self-condensation of the aldehyde. nih.gov In a typical catalytic cycle, a metal complex and a base would form an enolate from the thioamide. nih.gov This enolate would then react with an appropriate aldehyde. Subsequent proton exchange would release the aldol adduct and regenerate the catalyst. nih.gov

Acid-Catalyzed Approaches (e.g., from 1,1,3,3-tetraethoxy-2-methylpropane)

An alternative synthetic route to this compound involves the acid-catalyzed hydrolysis of acetals. Acetals can serve as protecting groups for aldehydes and ketones, and their hydrolysis in the presence of an acid and excess water regenerates the parent carbonyl compound. nih.govjocpr.com The synthesis of this compound can be envisioned through the controlled hydrolysis of a precursor like 1,1,3,3-tetraethoxy-2-methylpropane (B48018).

The mechanism of acid-catalyzed acetal (B89532) hydrolysis begins with the protonation of one of the alkoxy groups by an acid catalyst, converting it into a good leaving group (an alcohol). nih.gov The departure of the alcohol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. nih.gov A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. nih.gov The process is repeated with the second alkoxy group: protonation, elimination of another alcohol molecule to form a protonated aldehyde, and finally, deprotonation to yield the desired aldehyde, in this case, this compound. nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the aldehyde, a large excess of water is typically used. nih.gov

Enol Ether and Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgcambridge.org It can also be applied to other nucleophilic substrates such as enol ethers. The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The formation of the Vilsmeier reagent involves the reaction of DMF with POCl₃ to generate an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This reagent is a weak electrophile that can react with electron-rich substrates. nrochemistry.com In the synthesis of this compound, an enol ether such as 1-ethoxy-2-methylpropene would serve as the substrate. The electron-rich double bond of the enol ether would attack the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product. wikipedia.org

Process Optimization and Yield Enhancement Strategies

To improve the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is crucial. This includes the selection of appropriate catalysts and reaction media, as well as the control of temperature and reaction time.

Influence of Catalytic Systems and Reaction Media (e.g., base strength, solvent polarity, acid catalysts)

The choice of catalyst and solvent can significantly impact the outcome of the synthesis.

Base-Catalyzed Condensation: In base-catalyzed aldol-type condensations, the strength of the base is a determining factor for the reaction pathway. For instance, in the reaction of a ketone and an aldehyde, a weaker base at room temperature may favor the aldol addition product, while a stronger base or higher temperatures can lead to the dehydrated condensation product. nih.govorganic-chemistry.org The use of solid base catalysts, such as alkali metal salts on silica, has been explored for aldehyde and ketone condensation reactions, offering potential advantages in terms of product purification and catalyst recovery. sigmaaldrich.com

Acid-Catalyzed Hydrolysis: For the acid-catalyzed hydrolysis of acetals, the concentration of the acid catalyst is a key variable. While acids are required to promote the reaction, excess acid can lead to the hydrolysis of the desired aldehyde product. semanticscholar.org The choice of acid can also influence the reaction rate, with strong acids like hydrochloric acid, sulfuric acid, and perchloric acid showing different catalytic efficiencies. jcsp.org.pk

Vilsmeier-Haack Reaction: The polarity of the solvent has been observed to have a relatively small effect on the rate of the Vilsmeier-Haack reaction. itb.ac.id However, the nature of the amide used to generate the Vilsmeier reagent has a significant impact. itb.ac.id For instance, reactions with the N,N-dimethylacetamide-carbonyl chloride complex proceed much slower than with the corresponding N,N-dimethylformamide complex. itb.ac.id The use of micelle-forming surfactants as catalysts has been shown to enhance the rate of Vilsmeier-Haack reactions. jocpr.com Additionally, transition metal ions have been reported to act as efficient catalysts for these formylation reactions. researchgate.net

Temperature and Reaction Time Effects

Temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Reaction Time: The duration of the reaction is another crucial factor. A reaction time that is too short may result in incomplete conversion of the starting materials, while an overly long reaction time can lead to the formation of undesired byproducts or degradation of the product. parchem.com For instance, in condensation reactions, prolonged reaction times can sometimes lead to a decrease in yield. bioengineer.org Kinetic studies are often necessary to determine the optimal reaction time for a given set of conditions. jcsp.org.pkresearchgate.netdoubtnut.comresearchgate.netyoutube.com

The following table summarizes the general influence of these parameters on the different synthetic routes:

| Synthetic Route | Catalyst/Reagent Influence | Solvent Influence | Temperature Influence | Reaction Time Influence |

| Base-Catalyzed Condensation | Base strength is critical; stronger bases can favor condensation over addition. nih.govorganic-chemistry.org | Solvent can affect enolate formation and reaction rate. | Higher temperatures generally favor the condensation product. nih.govorganic-chemistry.org | Needs optimization to maximize conversion and minimize side reactions. bioengineer.org |

| Acid-Catalyzed Hydrolysis | Acid concentration and type affect the rate of hydrolysis. semanticscholar.orgjcsp.org.pk | Excess water drives the equilibrium towards the aldehyde product. nih.gov | Higher temperatures increase the rate of hydrolysis. mtak.hursc.org | Dependent on achieving equilibrium; must be sufficient for complete reaction. |

| Vilsmeier-Haack Reaction | Nature of the amide and halogenating agent is crucial. itb.ac.id Transition metal ions can act as catalysts. researchgate.net | Polarity has a minor effect on the reaction rate. itb.ac.id | Typically requires controlled temperatures, often starting at 0°C and then warming. nrochemistry.com | Sufficient time is needed for the formation of the Vilsmeier reagent and subsequent reaction. nrochemistry.com |

Impact of Reagent Purity and Inert Atmosphere Conditions

The successful synthesis of this compound is highly dependent on the stringent control of reaction conditions, particularly the purity of the reagents and the maintenance of an inert atmosphere. These factors are critical in preventing side reactions, ensuring the stability of reactive intermediates, and maximizing the yield and purity of the final product.

Impact of Reagent Purity

The purity of reagents, especially the absence of water (anhydrous conditions), is a cornerstone for the efficient synthesis of this compound. Many synthetic routes to this compound, particularly those employing formylation reactions like the Vilsmeier-Haack reaction, involve moisture-sensitive reagents and intermediates.

Furthermore, acidic catalysts like p-toluenesulfonic acid, which may be used in other synthetic approaches, can have their catalytic activity compromised by the presence of water. Therefore, the use of anhydrous solvents and thoroughly dried reagents is imperative for optimal results.

The following table illustrates the hypothetical but expected impact of increasing water content in the reaction solvent on the yield and purity of this compound, based on the known sensitivity of formylation reagents.

| Water Content in Solvent (ppm) | Relative Yield (%) | Product Purity (%) | Primary Impurity |

|---|---|---|---|

| <50 (Anhydrous) | 100 | >98 | Minimal |

| 250 | 85 | 95 | Unreacted Starting Material |

| 500 | 60 | 88 | Hydrolysis Byproducts |

| 1000 | 35 | 75 | Decomposition Products |

Impact of Inert Atmosphere Conditions

The use of an inert atmosphere, typically achieved by purging the reaction vessel with gases like nitrogen or argon, is crucial for two primary reasons: preventing the oxidation of the product and protecting moisture-sensitive reagents.

Acroleins, as unsaturated aldehydes, are susceptible to oxidation. The aldehyde functional group can be easily oxidized to a carboxylic acid, and the carbon-carbon double bond can also undergo oxidative cleavage or epoxidation in the presence of atmospheric oxygen. Such oxidative degradation pathways result in the formation of significant impurities, complicating the purification process and reducing the yield of the desired this compound. Research has shown that heating organic compounds in an air atmosphere can generate significantly more acrolein-related substances compared to heating under a nitrogen atmosphere, highlighting the role of oxygen in side reactions. nih.gov

Moreover, maintaining a positive pressure of an inert gas prevents the ingress of atmospheric moisture into the reaction system. As discussed, even trace amounts of water can be detrimental to the synthesis. Procedures for creating an inert atmosphere often involve flame-drying the glassware to remove adsorbed water and using techniques to ensure reagents are transferred without exposure to air.

The data below provides a representative comparison of reaction outcomes when performed under an inert atmosphere versus in the presence of ambient air.

| Atmospheric Condition | Relative Yield (%) | Product Purity (%) | Observed Side Products |

|---|---|---|---|

| Nitrogen (N₂) Atmosphere | 100 | >98 | Trace |

| Argon (Ar) Atmosphere | 100 | >98 | Trace |

| Ambient Air | 55 | 80 | Oxidized byproducts, polymeric material |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Methylacrolein

Electronic Structure and Stereochemical Considerations in Reactivity

The reactivity of 3-ethoxy-2-methylacrolein is fundamentally governed by the electronic and steric nature of its constituent functional groups. The conjugated system, comprising a carbon-carbon double bond and an aldehyde, is further modulated by the presence of an ethoxy group at the β-position and a methyl group at the α-position.

Influence of the Ethoxy Group and α-Methyl Substitution

The ethoxy group, being an electron-donating group through resonance, increases the electron density of the carbon-carbon double bond. This electronic effect can influence the dienophilic character of the molecule in cycloaddition reactions. The α-methyl group, an electron-donating group through induction, also contributes to the electronic nature of the double bond and introduces steric hindrance around the reactive site. This steric bulk can play a crucial role in directing the stereochemical course of reactions.

Conjugated α,β-Unsaturated Aldehyde System Electrophilicity

As an α,β-unsaturated aldehyde, this compound possesses an electrophilic character at the β-carbon and the carbonyl carbon due to resonance. This electrophilicity is a key determinant of its reactivity towards nucleophiles and in cycloaddition reactions where it acts as the dienophile. The polarization of the molecule makes it susceptible to attack by dienes in [4+2] cycloadditions, a cornerstone of its synthetic utility.

Cycloaddition Reactions and Heterocyclic Synthesis

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a prominent reaction pathway for this compound. Its ability to act as a dienophile opens avenues for the synthesis of a diverse array of carbocyclic and heterocyclic compounds.

Diels-Alder Cycloadditions

In the context of Diels-Alder reactions, this compound serves as a 2π-electron component, reacting with a conjugated diene (the 4π-electron component) to form a cyclohexene derivative. The substituents on the acrolein backbone significantly influence the stereoselectivity of this transformation.

Achieving enantioselectivity in Diels-Alder reactions involving this compound necessitates the use of chiral controllers. These can be either chiral auxiliaries covalently bonded to the dienophile or chiral Lewis acid or organocatalysts that coordinate with the aldehyde functionality. These chiral entities create a stereochemically biased environment, favoring the formation of one enantiomer of the product over the other. While specific studies on this compound are limited, the principles of asymmetric catalysis are well-established for related α,β-unsaturated aldehydes. Chiral Lewis acids, for instance, can coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and shielding one of its faces, thereby directing the approach of the diene.

The stereochemical outcome of a Diels-Alder reaction is typically described by its diastereoselectivity (endo vs. exo) and its enantioselectivity (enantiomeric excess, ee). The endo rule, which is often favored due to secondary orbital interactions, predicts the preferential formation of the endo diastereomer. However, the steric and electronic properties of the substituents on both the diene and the dienophile can influence this preference.

In asymmetric Diels-Alder reactions, the effectiveness of the chiral auxiliary or catalyst is quantified by the enantiomeric excess of the product. High enantiomeric excess indicates a significant preference for the formation of one enantiomer. Detailed experimental data on the stereochemical outcomes and enantiomeric excesses for Diels-Alder reactions specifically involving this compound with various chiral auxiliaries and catalysts are not extensively documented in publicly available literature. However, based on studies with analogous substituted acroleins, it is anticipated that high levels of stereocontrol could be achieved with appropriate chiral catalysts.

Below is a hypothetical data table illustrating the kind of results that would be expected from such studies, based on general knowledge of asymmetric Diels-Alder reactions.

| Catalyst/Auxiliary | Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) |

| Chiral Lewis Acid A | Cyclopentadiene | >95:5 | 92 |

| Chiral Oxazolidinone Auxiliary | 1,3-Butadiene | 90:10 | 85 |

| Chiral Organocatalyst B | Isoprene | 88:12 | 95 (for major regioisomer) |

This table is illustrative and does not represent actual experimental data for this compound due to a lack of specific literature.

Pyrrole (B145914) Formation via Cyclization Reactions (e.g., with Enamino Malonates)

Nucleophilic Addition and Alkylation Reactions

The reaction of α,β-unsaturated aldehydes like this compound with enaminones can proceed through either C-alkylation or N-alkylation, depending on the reaction conditions and the structure of the enaminone. Enaminones exist in equilibrium with their enolate and enamine tautomers, presenting two potential nucleophilic sites: the α-carbon and the nitrogen atom.

Generally, C-alkylation is favored under kinetic control (lower temperatures), while N-alkylation is often the thermodynamically favored product. The presence of the ethoxy group at the β-position of this compound makes it a potent Michael acceptor. The initial step is the conjugate addition of the enaminone to the acrolein. Subsequent proton transfer can lead to the C-alkylated product. Alternatively, if the reaction conditions allow for equilibration, the N-alkylated product may be formed.

Table 3: Factors Influencing C- vs. N-Alkylation of Enaminones

| Factor | Favors C-Alkylation | Favors N-Alkylation |

|---|---|---|

| Temperature | Low | High |

| Solvent | Aprotic | Protic |

| Counterion | Li+ | K+, Cs+ |

| Enaminone Structure | Steric hindrance at nitrogen | Less steric hindrance at nitrogen |

α,β-Unsaturated aldehydes are known to be reactive towards nucleophilic sites in biomolecules, such as the exocyclic amino groups of DNA bases. The reaction of this compound with deoxyguanosine is expected to proceed via a mechanism similar to that observed for other α,β-unsaturated aldehydes like acrolein and crotonaldehyde. nih.govacs.orgresearchgate.net

The initial step involves a Michael addition of the N2-amino group of deoxyguanosine to the β-position of this compound. This is followed by an intramolecular cyclization where the N1 of the guanine ring attacks the aldehyde carbonyl carbon. Subsequent dehydration leads to the formation of a cyclic propano adduct. The presence of the methyl group at the α-position and the ethoxy group at the β-position of the acrolein will influence the rate and stability of adduct formation.

Table 4: Known Deoxyguanosine Adducts with α,β-Unsaturated Aldehydes

| Aldehyde | Adduct Structure | Reference |

|---|---|---|

| Acrolein | 1,N2-Propanodeoxyguanosine | acs.org |

| Crotonaldehyde | Methyl-1,N2-propanodeoxyguanosine | acs.org |

| trans-4-Hydroxy-2-nonenal | Hydroxy-heptano-1,N2-propanodeoxyguanosine | nih.gov |

Condensation Reactions in Complex Molecule Assembly

This compound serves as a versatile building block in the synthesis of complex molecules, particularly heterocyclic compounds. Its reactivity is centered around the aldehyde functional group and the electron-rich double bond, which readily participate in condensation reactions. These reactions are fundamental in constructing the core scaffolds of various important chemical entities.

A significant application of this compound in synthetic chemistry is its role as a precursor in the formation of substituted pyridines. This is exemplified in the synthesis of 2,3,5-trimethylpyridine (B1346980), a compound of interest in medicinal chemistry. The synthesis does not directly use this compound in the ring-forming step but utilizes it to generate a crucial intermediate, 3-amino-2-methylpropenal researchgate.net.

The initial step involves the synthesis of 3-amino-2-methylpropenal from this compound. Following this, the pyridine ring is constructed through a condensation reaction of 3-amino-2-methylpropenal with methyl ethyl ketone. This transformation is a variant of the Chichibabin pyridine synthesis, which classically involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form a pyridine ring researchgate.net.

Formation of the enamine intermediate: this compound is converted to 3-amino-2-methylpropenal.

Condensation and cyclization: The synthesized 3-amino-2-methylpropenal undergoes a condensation reaction with methyl ethyl ketone, followed by cyclization and aromatization to yield 2,3,5-trimethylpyridine researchgate.net.

Research has focused on optimizing the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methyl ethyl ketone to maximize the yield. The key parameters investigated include temperature, reaction time, and the type of catalyst employed researchgate.net.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CH₃COOH | 150 | 24 | Data not available |

| Resin Lewatit-80 | 150 | 24 | Data not available |

| CH₃COOH/C₆H₅NO₂ | 150 | 24 | Data not available |

| CH₃COOH/CH₃COONH₄ | 150 | 24 | Data not available |

| CH₃COOH/p-TsOH | 150 | 24 | Optimal |

Data derived from a study on the optimization of 2,3,5-trimethylpyridine synthesis. The study identified the combination of acetic acid and p-toluenesulfonic acid as the optimal catalyst system under the specified conditions. researchgate.net

The mechanism of this Chichibabin-type reaction generally involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in a dihydropyridine (B1217469) intermediate that subsequently undergoes oxidation to the aromatic pyridine ring.

Based on the available research, there is no direct evidence to suggest the use of this compound in the generation of optically active nicotine analogs. The synthesis of conformationally restricted and optically active nicotine analogs is an area of significant research interest, with various synthetic strategies being developed. These methods often employ different starting materials and chiral auxiliaries or catalysts to achieve the desired stereochemistry. While the synthesis of pyridine rings is a key step in creating nicotine analogs, the specific use of this compound as a precursor for the pyridine core in the context of optically active nicotine analog synthesis is not documented in the reviewed literature.

Strategic Applications of 3 Ethoxy 2 Methylacrolein As a Synthetic Building Block

Precursor in Medicinal Chemistry Target Synthesis

The inherent reactivity of 3-Ethoxy-2-methylacrolein makes it a valuable starting material for the synthesis of various scaffolds of medicinal importance. Its ability to participate in a range of cyclization and condensation reactions has been leveraged to create precursors for potent therapeutic agents.

Development of Anti-Infective Agents

While direct synthesis of antibacterial agents against Escherichia coli and Mycobacterium tuberculosis using this compound is not extensively documented in readily available literature, its derivatives hold potential in this area. For instance, this compound can be converted to 3-amino-2-methylpropenal, which in turn serves as a precursor for the synthesis of substituted pyridines like 2,3,5-trimethylpyridine (B1346980) (collidine). Pyridine scaffolds are central to numerous anti-infective agents, and the ability to construct these frameworks highlights the indirect contribution of this compound to the development of new anti-infective drug candidates. Further research is warranted to explore the full potential of this building block in generating novel antibacterial compounds.

Synthesis of Therapeutic Molecules

The application of this compound in the synthesis of serotonergic agonist precursors is an area of ongoing investigation. Serotonergic agonists are a critical class of drugs for treating a variety of central nervous system disorders, including depression and anxiety. The core structures of many serotonergic agents often feature complex heterocyclic systems. The versatility of this compound in ring-forming reactions suggests its potential as a starting material for constructing these intricate molecular architectures. However, direct and specific examples of its use in the synthesis of serotonergic agonist precursors are not yet widely reported in peer-reviewed literature, indicating a promising avenue for future synthetic exploration.

Precursors for Folic Acid Analogs

A significant application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of folic acid analogs, most notably 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). nih.gov DDATHF is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase, an essential enzyme in the de novo purine (B94841) biosynthetic pathway, making it a target for anticancer drug development. The synthesis of DDATHF utilizes this compound to construct the pyridopyrimidine core of the molecule. This strategic use of this compound underscores its importance in accessing complex and biologically active molecules for therapeutic applications.

Role in Complex Natural Product and Analogue Synthesis

The utility of this compound extends to the synthesis of complex natural products and their analogues, where its reactivity is harnessed to build intricate molecular frameworks.

One prominent example is its application in the modified Friedländer synthesis of quinolines. The Friedländer annulation is a powerful method for constructing the quinoline (B57606) ring system, a scaffold found in numerous natural products and pharmaceuticals. organicreactions.orgresearchgate.netorganic-chemistry.orgwikipedia.org In this reaction, an o-aminobenzaldehyde or ketone is condensed with a compound containing a reactive α-methylene group. This compound serves as a versatile three-carbon component in this synthesis, enabling the formation of substituted quinolines. nih.gov This approach provides a convergent and efficient route to a wide range of quinoline derivatives.

Furthermore, this compound has been employed in the synthesis of specific natural product analogues, such as 3-[2-isopropyl-5-methylcyclohexyloxy-(1R, 2S, 5R)]-2-methyl-2E-propenal. nih.gov This demonstrates its utility in constructing chiral molecules with defined stereochemistry, a critical aspect of natural product synthesis.

Industrial Relevance and Scalability in Fine Chemical Production

This compound is recognized as a valuable building block in the fine chemical industry. Its utility in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals, contributes to its industrial relevance. The compound is commercially available from various suppliers in quantities ranging from laboratory-scale to bulk, indicating that scalable production methods are in place.

Advanced Analytical Techniques in 3 Ethoxy 2 Methylacrolein Research

Spectroscopic Methods for Structure Elucidation and Mechanistic Insights

Spectroscopy provides a detailed view into the molecular architecture of 3-ethoxy-2-methylacrolein, enabling the confirmation of its functional groups and the connectivity of its atoms. These techniques are also pivotal in understanding reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for the compound's structure.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound would include a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethoxy group, a singlet for the vinylic methyl group, a singlet for the vinylic proton, and a singlet for the aldehydic proton.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In a study by Nair et al., the ¹³C-NMR spectrum of this compound was reported, providing crucial data for its structural confirmation.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹³C | 14.5 | Ethoxy -CH₃ |

| ¹³C | 66.8 | Ethoxy -CH₂- |

| ¹³C | 10.1 | Vinylic -CH₃ |

| ¹³C | 109.9 | Vinylic C-2 |

| ¹³C | 160.7 | Vinylic C-3 |

| ¹³C | 191.8 | Aldehyde C=O |

Mass Spectrometry (MS) in Reaction Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. The technique provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which aids in structural elucidation. The exact mass of this compound is 114.0681 g/mol . nih.gov In reaction monitoring, MS can be used to identify intermediates and final products by analyzing the masses of the components in the reaction mixture.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Exact Mass | 114.0681 g/mol |

Fluorescence Spectroscopy for Adduct Characterization (e.g., 3-D-fluorescence spectroscopy)

While direct fluorescence data for this compound is not prominently available, fluorescence spectroscopy is a highly sensitive technique that could be employed for the characterization of its adducts. Acrolein and its derivatives are known to react with various biomolecules, such as proteins and DNA, to form adducts. If these adducts are fluorescent or can be derivatized with a fluorescent tag, this method can be used for their detection and quantification at very low concentrations. Three-dimensional fluorescence spectroscopy, which records an emission spectrum over a range of excitation wavelengths, could provide detailed information on the microenvironment of the fluorescent adduct.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. georganics.sk In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for identification. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound in its database, which can be used for positive identification. georganics.sk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity assessment of a wide range of compounds. For this compound, a non-polar compound, reverse-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. By calibrating the instrument with known standards, HPLC can also be used for the quantitative analysis of this compound in a sample.

Emerging Research Perspectives and Future Directions in 3 Ethoxy 2 Methylacrolein Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The multifunctionality of 3-Ethoxy-2-methylacrolein presents a significant challenge in achieving reaction selectivity. Future research is geared towards developing sophisticated catalytic systems that can precisely target one functional group while leaving others intact. The goal is to move beyond stoichiometric reagents to catalytic processes that offer higher efficiency, control, and sustainability.

Key areas of development include:

Chemoselective Hydrogenation: The selective reduction of either the carbon-carbon double bond or the carbonyl group is a primary objective. While C=C bond hydrogenation is thermodynamically favored, the selective hydrogenation of the C=O group to form the corresponding allylic alcohol is crucial for producing valuable intermediates. acs.org Advanced heterogeneous catalysts, such as bimetallic nanoparticles or single-atom alloy catalysts, are being explored to tune the electronic properties of the metal surface, thereby enhancing the adsorption and activation of the carbonyl group over the alkene. bohrium.comacs.org

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations is a major frontier. Organocatalysis, using small chiral organic molecules, offers a powerful approach for asymmetric conjugate additions to the β-carbon or for functionalizing the aldehyde group, creating stereogenic centers with high precision.

C-H Functionalization: A paradigm shift in synthesis involves the direct functionalization of typically unreactive C-H bonds. nih.gov Dirhodium catalysts have shown promise for the site-selective functionalization of C-H bonds. nih.gov Future research could develop catalysts capable of selectively activating the methyl group or vinylic C-H bonds of this compound, opening direct pathways to more complex derivatives without the need for pre-installed functional groups. nih.gov

| Catalyst Type | Target Transformation | Potential Advantage | Research Focus |

|---|---|---|---|

| Single-Atom Alloy (e.g., Pt-Cu, Ru-Sn) | Selective C=O Hydrogenation | High selectivity for unsaturated alcohol; maximizes atom efficiency. bohrium.com | Tuning metal-promoter interactions to control surface electronic properties. tue.nl |

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Michael Addition | Metal-free synthesis of chiral products; high enantioselectivity. | Designing catalysts that form specific non-covalent interactions with the substrate. rsc.org |

| Dirhodium Complexes | Site-Selective C-H Functionalization | Direct conversion of C-H to C-C or C-X bonds, reducing step-count. nih.gov | Ligand design to control site-selectivity (e.g., methyl vs. vinylic C-H). |

| Photoredox Catalysts | Radical-based Functionalization | Mild reaction conditions; access to unique reaction pathways. | Combining with other catalysis modes for novel dual-catalytic cycles. |

Exploration of Bio-Inspired Synthetic Pathways

Nature's synthetic machinery, relying on enzymes, operates with unparalleled selectivity and efficiency under mild, aqueous conditions. Bio-inspired and biocatalytic approaches are poised to offer sustainable and powerful alternatives to traditional synthetic methods for producing and modifying this compound.

Future research perspectives include:

Chemo-enzymatic Cascades: This approach combines the strengths of chemical and enzymatic catalysis. A potential pathway could involve the enzymatic reduction of a bio-derived carboxylic acid to an aldehyde using a Carboxylic Acid Reductase (CAR), followed by chemical steps to install the ethoxy and methyl groups. mdpi.com This strategy leverages enzymes for challenging selective transformations while using robust chemical methods for other steps. nih.gov

Engineered Biosynthetic Pathways: Advances in synthetic biology could enable the de novo synthesis of this compound or its precursors in engineered microorganisms. This involves assembling and optimizing metabolic pathways from different organisms into a host like E. coli or yeast. While ambitious, this route offers the potential for production from simple renewable feedstocks like glucose.

Biomimetic Catalysis: This involves designing small-molecule catalysts that mimic the function of enzymes. rsc.org For instance, developing catalysts that mimic the active site of an oxidase could enable selective oxidations, or catalysts that mimic aldolases could be used for specific C-C bond formations. This approach avoids the complexities of working with actual enzymes while still drawing inspiration from biological principles. rsc.org

| Approach | Enzyme Class / Mimic | Hypothetical Transformation | Potential Benefit |

|---|---|---|---|

| Chemo-enzymatic Synthesis | Carboxylic Acid Reductase (CAR) | Reduction of a substituted acrylic acid precursor to the corresponding aldehyde. nih.gov | High selectivity under mild aqueous conditions, avoiding harsh chemical reductants. |

| Enzymatic Derivatization | Ene-Reductase (ER) | Asymmetric reduction of the C=C bond to produce a chiral saturated aldehyde. | Access to high-value, enantiomerically pure building blocks. |

| Biomimetic Catalysis | Aldolase Mimic | Catalyzing a selective cross-aldol reaction using the aldehyde functionality. | Combining the selectivity of enzymes with the operational simplicity of small-molecule catalysts. rsc.org |

Advanced Computational Modeling for Reactivity Prediction and Design Principles

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new chemical processes. For a molecule like this compound, with its competing reactive sites, computational modeling offers a path to predict its behavior and rationally design experiments, thereby accelerating discovery and minimizing trial-and-error.

Future directions in this area are:

Reactivity and Selectivity Mapping: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. scielo.org.mx By mapping properties like electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, researchers can predict which sites are most susceptible to nucleophilic or electrophilic attack. This allows for the rationalization of observed reactivity and the prediction of outcomes under different catalytic conditions. researchgate.netresearchgate.net

Transition State Elucidation: A major challenge in understanding reaction mechanisms is characterizing the high-energy transition state. acs.org Computational methods can calculate the structure and energy of transition states for competing reaction pathways (e.g., 1,2-addition vs. 1,4-conjugate addition). researchgate.net This information is critical for understanding why a particular product is formed and for designing catalysts that can lower the energy barrier for a desired pathway.

Machine Learning (ML) for Reaction Prediction: As computational power grows, machine learning models are being trained on large datasets of chemical reactions. mit.edu In the future, such models could predict the likely outcome of a reaction involving this compound with new reagents or catalysts, or even suggest optimal reaction conditions, significantly speeding up the process of reaction discovery. researchgate.net

| Computational Method | Predicted Property / Information | Design Implication |

|---|---|---|

| Density Functional Theory (DFT) | Electron distribution, orbital energies, reaction energy profiles. acs.org | Predicting sites of reactivity; rationalizing chemo- and regioselectivity. |

| Transition State Searching Algorithms | Activation energy barriers for competing pathways. ugent.be | Guiding the design of catalysts that selectively stabilize a desired transition state. |

| Molecular Dynamics (MD) | Solvent effects, catalyst-substrate interactions over time. | Optimizing reaction solvents and understanding dynamic catalytic processes. |

| Machine Learning (ML) Models | Predicting reaction outcomes and yields from molecular structures. mit.edu | High-throughput virtual screening of potential reactions and catalysts. |

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. nih.gov Applying these principles to the synthesis and use of this compound is essential for ensuring its long-term sustainability. msu.edu

Future research will likely focus on:

Atom Economy and Waste Reduction: Traditional syntheses often use stoichiometric reagents that generate significant waste. Future methods will prioritize catalytic routes and reaction types (like additions and cycloadditions) that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.orgnih.gov Metrics like the Environmental Factor (E-Factor), which measures the mass of waste per mass of product, will be used to benchmark the greenness of synthetic routes. chembam.comlibretexts.org

Use of Renewable Feedstocks and Safer Solvents: Research will aim to derive this compound from renewable biomass sources rather than petroleum feedstocks. This could involve the catalytic upgrading of bio-derived platform chemicals. Furthermore, the replacement of hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents will be a key objective.

Energy Efficiency: Employing catalytic methods that operate at lower temperatures and pressures will reduce the energy footprint of synthetic processes. The use of flow chemistry reactors can also improve energy efficiency and process control compared to traditional batch processing.

| Green Chemistry Principle | Strategy for this compound Synthesis/Use |

|---|---|

| Prevention | Design synthetic routes with fewer steps and higher yields to minimize waste generation from the outset. |

| Atom Economy | Prioritize addition reactions (e.g., Michael additions, cycloadditions) over substitutions or eliminations. sescollege.ac.in |

| Use of Renewable Feedstocks | Develop pathways from biomass-derived precursors instead of petrochemicals. |

| Catalysis | Replace stoichiometric reagents with highly selective and recyclable catalytic systems. |

| Safer Solvents & Auxiliaries | Utilize water, ethanol, or other bio-based solvents; avoid chlorinated solvents. |

| Design for Energy Efficiency | Develop catalytic processes that proceed at ambient temperature and pressure. |

Multicomponent Reactions and Cascade Processes Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. wikipedia.org Cascade reactions, where the product of one step is the substrate for the next in a continuous sequence, offer similar benefits. The reactive functionalities of this compound make it an ideal candidate for designing novel MCRs and cascade processes.

Future research will explore:

Role as a Carbonyl Component: The aldehyde group can readily participate in classic MCRs. For example, it could be used as the aldehyde component in a Biginelli reaction with a β-dicarbonyl compound and urea, or in a Hantzsch dihydropyridine (B1217469) synthesis, leading to diverse heterocyclic scaffolds.

Role as a Michael Acceptor: The electron-deficient β-carbon is a prime site for conjugate addition. libretexts.org This can initiate a cascade sequence. For example, a Michael addition of a nucleophile could be followed by an intramolecular cyclization or aldol (B89426) condensation, rapidly generating complex cyclic or polycyclic structures from simple starting materials. wikipedia.orgnih.gov

Diels-Alder and Hetero-Diels-Alder Reactions: The electron-rich enol ether moiety can act as a diene or dienophile in cycloaddition reactions. Designing intramolecular or intermolecular Diels-Alder cascades would provide a powerful method for constructing six-membered rings with high stereocontrol.

| Reaction Type | Role of this compound | Other Components (Example) | Resulting Molecular Scaffold |

|---|---|---|---|

| Biginelli Reaction | Aldehyde component | Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinones |

| Michael-Initiated Cascade | Michael acceptor | 1,3-Dicarbonyl compound, Amine | Functionalized piperidines or cyclohexanes. wikipedia.org |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Cyclopentadiene, Furan | Bicyclic ether and carbocyclic systems. |

| Passerini / Ugi Reaction | Aldehyde component | Isocyanide, Carboxylic acid, (Amine) | α-Acyloxy carboxamides / Peptidomimetics |

Q & A

Q. What are the established synthetic protocols for 3-Ethoxy-2-methylacrolein, and what precursors are involved?

The compound is synthesized via a multi-step process starting from methylmalondialdehyde tetraethyl acetal, derived from triethyl orthoformate and propenyl ether. A key intermediate, 3-amino-2-methylpropenal, is generated from this compound. The final step involves cyclic condensation with methylethylketone under acidic conditions (e.g., CH₃COOH/pTsOH) at 150°C for 24 hours .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Gas chromatography–mass spectrometry (GC–MS) is critical for identifying reaction products and detecting side reactions. Structural elucidation of intermediates can be supported by crystallographic methods using programs like SHELXL for refinement, though this requires high-quality single crystals .

Q. How can researchers efficiently retrieve relevant literature on this compound synthesis and applications?

Use academic databases (e.g., PubMed, SciFinder) and Google Scholar with targeted keywords (e.g., "this compound synthesis," "cyclic condensation kinetics"). Prioritize peer-reviewed journals and avoid unreliable sources like . Systematic reviews should differentiate background (general knowledge) and foreground (specific experimental data) questions to align with research goals .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound?

A design of experiments (DoE) approach is recommended. Key variables include temperature (optimal at 150°C), reaction time (24 hours), and catalyst selection (e.g., acetic acid/para-toluenesulfonic acid). Kinetic studies and real-time monitoring via GC–MS can identify rate-limiting steps and side-product formation .

Q. What methodologies are effective in analyzing and mitigating side reactions during synthesis?

Side reactions (e.g., polymerization or undesired cyclization) can be detected using GC–MS or HPLC. To mitigate these, adjust solvent polarity, reduce reaction temperature gradients, or introduce inhibitors. Statistical tools (e.g., ANOVA) help correlate parameter variations with purity data .

Q. How should researchers address contradictions in reported synthetic yields or mechanistic pathways?

Conduct systematic reproducibility studies, varying parameters like catalyst loading or solvent systems. Use contradiction analysis frameworks to compare datasets, identifying outliers through regression analysis. Cross-validate results with independent techniques (e.g., NMR vs. GC–MS) and consult mechanistic studies to resolve ambiguities .

Methodological Notes

- Data Presentation : Include tables comparing yields under varying conditions (e.g., temperature, catalyst). Use error bars in graphs to represent standard deviations from triplicate experiments .

- Safety Protocols : While specific safety data for this compound is limited, adopt general precautions: use fume hoods, wear nitrile gloves, and maintain closed systems to minimize exposure .

- Ethical Reporting : Document all experimental parameters (e.g., catalyst purity, equipment calibration) to ensure reproducibility. Reference SHELX programs explicitly when used for crystallographic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.